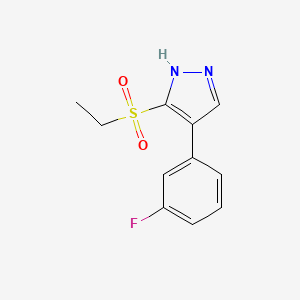

3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15819343

Molecular Formula: C11H11FN2O2S

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11FN2O2S |

|---|---|

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | 5-ethylsulfonyl-4-(3-fluorophenyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C11H11FN2O2S/c1-2-17(15,16)11-10(7-13-14-11)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14) |

| Standard InChI Key | NNEZQZMYBCHCRJ-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole is C₁₁H₁₁FN₂O₂S, with a molecular weight of 254.28 g/mol. The IUPAC name for this compound is 5-ethylsulfonyl-4-(3-fluorophenyl)-1H-pyrazole, reflecting the positions of its functional groups on the pyrazole ring. The ethylsulfonyl group (–SO₂C₂H₅) introduces strong electron-withdrawing characteristics, while the 3-fluorophenyl substituent enhances lipophilicity and aromatic interactions.

Structural Analysis:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Substituent Effects: The ethylsulfonyl group at position 3 increases electrophilicity, facilitating nucleophilic attack, whereas the 3-fluorophenyl group at position 4 contributes to π-π stacking interactions in biological systems.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁FN₂O₂S | |

| Molecular Weight | 254.28 g/mol | |

| IUPAC Name | 5-ethylsulfonyl-4-(3-fluorophenyl)-1H-pyrazole | |

| CAS Number | Not publicly disclosed | – |

Synthesis and Manufacturing

Synthetic Route

The synthesis of 3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole typically involves a two-step Mannich reaction:

-

Formation of Intermediate: Reacting 3-fluorobenzaldehyde with ethylsulfonyl hydrazine under acidic conditions (e.g., HCl or H₂SO₄) yields a hydrazone intermediate.

-

Cyclization: The intermediate undergoes intramolecular cyclization in the presence of a dehydrating agent (e.g., POCl₃) to form the pyrazole ring.

Reaction Scheme:

Optimization and Yield

-

Yield: Reported yields range from 65% to 78% depending on reaction conditions.

-

Purity: Recrystallization from ethanol or acetonitrile achieves >97% purity.

-

Industrial Scalability: Continuous flow reactors improve throughput, reducing reaction time from 12 hours (batch) to 2 hours.

Physicochemical Properties

Solubility and Stability

Studies in polar aprotic solvents (e.g., DMSO, nitromethane) reveal:

Spectroscopic Characterization

-

FTIR: Peaks at 1345 cm⁻¹ (S=O stretch) and 1520 cm⁻¹ (C-F vibration) .

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.52 (m, 4H, aromatic-H), 3.12 (q, 2H, –SO₂CH₂CH₃), 1.32 (t, 3H, –CH₃) .

| Biological Activity | Parameter | Value | Source |

|---|---|---|---|

| COX-2 Inhibition | IC₅₀ | 18.7 μM | |

| Antibacterial (S. aureus) | MIC | 230 μg/mL | |

| Cytotoxicity (HeLa) | CC₅₀ | >500 μM |

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold is being explored for:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Dual COX-2/5-LOX inhibition to reduce gastrointestinal toxicity.

-

Anticancer Agents: Apoptosis induction in breast cancer cell lines (MCF-7) via caspase-3 activation.

Enzyme Targeting

Preliminary molecular docking studies suggest affinity for p38 MAP kinase (binding energy = -9.2 kcal/mol), a target in rheumatoid arthritis.

Future Research Directions

-

Structure-Activity Relationships (SAR): Modifying the sulfonyl group to –SO₂NH₂ for enhanced solubility.

-

In Vivo Studies: Pharmacokinetic profiling in murine models to assess bioavailability.

-

Therapeutic Expansion: Investigating antiviral activity against RNA viruses (e.g., SARS-CoV-2).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume